Lactoferricin B - 146897-68-9

Lactoferricin B

Catalog Number: EVT-243087
CAS Number: 146897-68-9
Molecular Formula: C₁₄₁H₂₂₄N₄₆O₂₉S₃
Molecular Weight: 3125.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lactoferricin B (LfcinB) is a cationic antimicrobial peptide derived from the N-terminal region of bovine lactoferrin (bLf) [, , ]. It is produced by gastric pepsin digestion of bLf [, , , ]. LfcinB exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and viruses [, , , ]. This potent antimicrobial peptide plays a crucial role in the innate immune system, contributing to host defense against infections [, ]. LfcinB is being investigated for various applications, including food preservation, antimicrobial coatings, and as a potential therapeutic agent for infections and cancer [, , , ].

Synthesis Analysis
  • Solid-phase Peptide Synthesis: LfcinB and its derivatives can be synthesized using solid-phase peptide synthesis, allowing for the production of specific sequences and modifications [, ].
  • Recombinant DNA Technology: The gene encoding LfcinB can be cloned and expressed in bacterial systems like Escherichia coli to produce recombinant LfcinB [, , , ]. This method offers large-scale production possibilities.
Molecular Structure Analysis

LfcinB is a 25-amino acid peptide [, ]. The three-dimensional solution structure of LfcinB, determined using 2D 1H NMR spectroscopy, reveals a somewhat distorted antiparallel beta-sheet []. This contrasts with the X-ray structure of intact bLf, where residues 1-13 of LfcinB form an alpha-helix []. This suggests that LfcinB can adopt both helical and sheet-like conformations, potentially relevant for its interactions with membranes [].

LfcinB possesses an extended hydrophobic surface comprised of residues Phe1, Cys3, Trp6, Trp8, Pro16, Ile18, and Cys20 []. Many hydrophilic and positively charged residues surround this hydrophobic surface, giving LfcinB an amphipathic character [].

Mechanism of Action

LfcinB is a cationic, amphipathic peptide that primarily exerts its antimicrobial activity through membrane disruption [, ].

  • Membrane Binding and Disruption: LfcinB interacts with the negatively charged bacterial membranes through electrostatic interactions [, , ]. This binding disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death [, , , ].
  • Intracellular Targets: While membrane disruption is a primary mechanism, research indicates that LfcinB can also enter bacterial cells and interact with intracellular targets [, , ]. These interactions can disrupt various cellular processes, contributing to its antimicrobial activity [, ]. Identified intracellular targets include enzymes involved in purine metabolism, histidine kinase, transcription, carbohydrate biosynthesis, and the two-component system response regulators BasR and CreB [, ].
Physical and Chemical Properties Analysis

LfcinB is a cationic peptide with a net positive charge due to the presence of several arginine residues [, ]. The presence of both hydrophobic and hydrophilic residues contributes to its amphipathic nature []. This property allows it to interact with both aqueous environments and lipid membranes [].

Applications
  • Antimicrobial Agent: LfcinB exhibits potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses [, , , ]. It is being investigated as a potential therapeutic agent for infections, particularly for drug-resistant strains [, , , ].
  • Food Preservation: LfcinB's antimicrobial properties make it a promising candidate for food preservation []. It has been studied for its ability to control bacterial pathogens like Escherichia coli O157:H7 in ground beef [].
  • Anticancer Activity: Recent studies have demonstrated the potential of LfcinB and its derivatives as anticancer agents [, , ]. LfcinB can induce apoptosis in various cancer cell lines, including gastric cancer and breast cancer [, , ].
  • Immunomodulatory Activity: LfcinB has been shown to modulate the immune response, influencing cytokine release and immune cell activity [, ].
  • Plant Disease Resistance: LfcinB has been successfully expressed in transgenic tobacco plants, conferring enhanced resistance against bacterial and fungal pathogens [].
Future Directions
  • ** Elucidating the Detailed Mechanisms of Action:** Further research is required to fully understand the intricate mechanisms underlying LfcinB's interactions with bacterial membranes and its specific intracellular targets [, , ].
  • Enhancing Antimicrobial Activity: Developing LfcinB derivatives with improved antimicrobial activity, reduced toxicity, and enhanced stability in various environments is crucial [, , ].
  • Overcoming Resistance Mechanisms: Investigating the mechanisms of bacterial resistance towards LfcinB and exploring strategies to circumvent these resistance mechanisms is critical for its long-term efficacy [].
  • Exploring Therapeutic Potential: Further research is warranted to evaluate the therapeutic potential of LfcinB and its derivatives for various applications, including infections, cancer, and inflammatory diseases [, , , , ].
  • Developing Delivery Systems: Optimizing delivery systems for LfcinB to enhance its efficacy and bioavailability for specific applications is necessary [].

Lactoferrin

  • Compound Description: Lactoferrin is an 80 kDa iron-binding glycoprotein with various immunological functions. It is found in milk and other bodily fluids and is known for its antimicrobial and anti-inflammatory properties. Lactoferricin B is generated from lactoferrin through enzymatic digestion by pepsin. []
  • Relevance: Lactoferrin is the parent molecule of lactoferricin B. [] Pepsin cleavage of lactoferrin releases the active peptide fragment, lactoferricin B, which retains many of the antimicrobial properties of the parent molecule. [, ]

Pepsin Digest of Lactoferrin

  • Compound Description: A complex mixture containing various peptides and protein fragments resulting from the enzymatic breakdown of lactoferrin by pepsin. This mixture contains Lactoferricin B and other antimicrobial peptides. []
  • Relevance: The pepsin digest of lactoferrin is the source from which lactoferricin B is purified. []

LfcinB(20-25)

  • Compound Description: This hexapeptide, with the sequence RRWQWR, represents the antimicrobial core of lactoferricin B. Studies have investigated its angiotensin I-converting enzyme (ACE) inhibitory activity and antihypertensive effects. []
  • Relevance: This peptide is a fragment of lactoferricin B encompassing the minimal sequence required for antimicrobial activity. [, ]
  • Compound Description: F1 is a fragment of LfcinB(20-25) generated through simulated gastrointestinal digestion. Although it does not demonstrate inhibitory effects on ACE-dependent vasoconstriction, F1 exhibits antihypertensive effects in spontaneously hypertensive rats after oral administration. []
  • Relevance: F1 is a smaller peptide fragment derived from LfcinB(20-25), which is itself a fragment of lactoferricin B. []

N-Acylated Derivatives of RRWQWRMKK

  • Compound Description: These derivatives are based on the RRWQWRMKK sequence found within lactoferricin B. The N-acylation involves attaching acyl chains of varying lengths to the N-terminus of the peptide. These modifications are aimed at enhancing the antimicrobial activity of the peptide. []
  • Relevance: These peptides are synthetically modified versions of a core sequence found within lactoferricin B, designed to improve its antimicrobial potency. []

D-enantiomer Derivatives of RRWQWRMKK

  • Compound Description: These derivatives are synthesized using D-amino acids instead of the naturally occurring L-amino acids in the RRWQWRMKK sequence of lactoferricin B. This modification is intended to increase resistance to enzymatic degradation and potentially enhance antimicrobial activity. []
  • Relevance: These peptides are enantiomers of a core sequence found within lactoferricin B, synthesized with D-amino acids to improve stability and potentially enhance activity. []
  • Compound Description: This hexapeptide, with the sequence RRWQWR, represents a short, active fragment of lactoferricin B. Studies have shown that it can enter Escherichia coli cells and giant unilamellar vesicles (GUVs) without causing membrane damage. This cell-penetrating ability makes it a potential candidate for delivering antimicrobial agents intracellularly. []
  • Relevance: This peptide is a fragment of lactoferricin B, specifically encompassing residues 4 to 9, which exhibits cell-penetrating properties without disrupting cell membranes. []

Rh-LfcinB(4-9)

  • Compound Description: This compound is a fluorescently labeled derivative of the LfcinB(4-9) peptide, where lissamine rhodamine B red is attached to the peptide. This modification allows for the tracking and visualization of the peptide's interaction with bacterial cells and lipid membranes. Like LfcinB(4-9), it can enter E. coli cells and GUVs without causing membrane damage. []
  • Relevance: This peptide is a fluorescently labeled version of LfcinB(4-9), a fragment of lactoferricin B. The fluorescent label allows for visualization of its interactions with cells and membranes. []

LfB17-34

  • Compound Description: This 18-amino acid peptide is derived from lactoferricin B. Unlike the parent molecule, LfB17-34 has been shown to increase melanogenesis in B16F10 melanoma cells without affecting cell viability. This effect is mediated by the inhibition of MAPK/Erk phosphorylation and increased expression of tyrosinase and tyrosinase-related protein 1 (Trp1). []
  • Relevance: LfB17-34 is a peptide fragment of lactoferricin B that demonstrates a distinct biological activity related to melanogenesis. []

Properties

CAS Number

146897-68-9

Product Name

Lactoferricin B

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C₁₄₁H₂₂₄N₄₆O₂₉S₃

Molecular Weight

3125.8 g/mol

InChI

InChI=1S/C141H226N46O29S3/c1-11-77(6)111(133(212)186-112(80(9)189)134(213)183-106(74-218)130(209)184-110(76(4)5)132(211)176-97(49-32-61-161-141(155)156)120(199)170-93(45-28-57-157-137(147)148)116(195)166-78(7)113(192)180-103(136(215)216)66-82-36-16-13-17-37-82)185-128(207)104(72-188)181-131(210)107-50-33-62-187(107)135(214)79(8)165-109(191)71-164-115(194)100(64-75(2)3)177-121(200)92(44-24-27-56-144)168-117(196)91(43-23-26-55-143)169-125(204)99(53-63-219-10)175-119(198)94(46-29-58-158-138(149)150)172-126(205)101(67-83-69-162-88-40-20-18-38-85(83)88)179-124(203)98(51-52-108(146)190)174-127(206)102(68-84-70-163-89-41-21-19-39-86(84)89)178-122(201)96(48-31-60-160-140(153)154)171-118(197)95(47-30-59-159-139(151)152)173-129(208)105(73-217)182-123(202)90(42-22-25-54-142)167-114(193)87(145)65-81-34-14-12-15-35-81/h12-21,34-41,69-70,75-80,87,90-107,110-112,162-163,188-189,217-218H,11,22-33,42-68,71-74,142-145H2,1-10H3,(H2,146,190)(H,164,194)(H,165,191)(H,166,195)(H,167,193)(H,168,196)(H,169,204)(H,170,199)(H,171,197)(H,172,205)(H,173,208)(H,174,206)(H,175,198)(H,176,211)(H,177,200)(H,178,201)(H,179,203)(H,180,192)(H,181,210)(H,182,202)(H,183,213)(H,184,209)(H,185,207)(H,186,212)(H,215,216)(H4,147,148,157)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t77-,78-,79-,80+,87-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-/m0/s1

InChI Key

CSSYQJWUGATIHM-IKGCZBKSSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N

Synonyms

lactoferricin
lactoferricin B

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC7=CC=CC=C7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC7=CC=CC=C7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.